H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH

Overview

Description

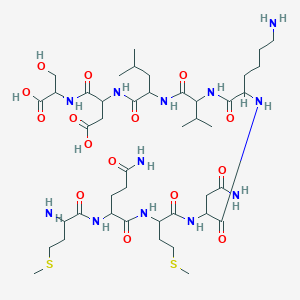

The compound H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH is a synthetic peptide composed of ten amino acids: methionine, glutamine, methionine, asparagine, lysine, valine, leucine, aspartic acid, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, serine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, aspartic acid, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH: can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid side chains can participate in substitution reactions, such as the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used depending on the desired substitution.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified amino acid side chains with new functional groups.

Scientific Research Applications

Biochemical Properties

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH consists of multiple amino acids, including methionine, glutamine, asparagine, lysine, valine, leucine, aspartic acid, and serine. The combination of these amino acids contributes to its structural stability and functionality. The molecular formula is , with a molecular weight of approximately 3064.5 g/mol .

Neuroprotective Effects

Recent studies have indicated that peptides similar to H-DL-Met-DL-Gln-DL-Met exhibit neuroprotective properties. For instance, D-amino acids have been explored as biomarkers for cognitive function and dementia risk . The presence of D-serine, which is part of the peptide structure, has been linked to synaptic plasticity and neuroprotection in various neurological conditions.

Drug Delivery Systems

Hydrogels incorporating similar peptides have shown promise in drug delivery applications. These hydrogels can provide controlled release mechanisms for therapeutic agents, enhancing their efficacy while minimizing side effects . The biocompatibility and tunability of hydrogels make them ideal carriers for peptides like H-DL-Met-DL-Gln-DL-Met.

Cancer Therapy

Peptides are increasingly being utilized in cancer therapy due to their ability to target specific cellular pathways. The design of peptide-based drugs can enhance the selectivity and potency of treatments while reducing systemic toxicity. Research into hydrogels that respond to reactive oxygen species (ROS) has highlighted their potential in targeting tumor environments characterized by elevated ROS levels .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. For example, the peptide could bind to a receptor, triggering a cascade of intracellular events that lead to a physiological response.

Comparison with Similar Compounds

Similar Compounds

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-NH2: Similar sequence but with an amide group at the C-terminus.

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Thr-OH: Similar sequence but with threonine instead of serine.

Uniqueness

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH: is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of methionine residues makes it susceptible to oxidation, while the combination of hydrophilic and hydrophobic amino acids influences its solubility and interaction with other molecules.

Biological Activity

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH is a synthetic peptide composed of a specific sequence of amino acids, each in both D- and L- forms. The presence of these dual stereoisomers is crucial as it can significantly influence the compound's biological activity and stability. This article explores the biological activity of this compound, focusing on its interactions, mechanisms, and potential applications based on diverse research findings.

Composition and Structure

The peptide consists of the following amino acids:

- Methionine (Met)

- Glutamine (Gln)

- Asparagine (Asn)

- Lysine (Lys)

- Valine (Val)

- Leucine (Leu)

- Aspartic Acid (Asp)

- Serine (Ser)

Each amino acid contributes to the peptide's unique properties, including its interaction with biological targets and its overall stability in physiological conditions.

Biological Activities

The biological activities attributed to this compound include:

- Antioxidant Activity : Peptides with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : D-amino acids have been shown to play a role in cognitive function and may serve as biomarkers for dementia risk, suggesting potential neuroprotective applications for this peptide .

- Antimicrobial Properties : Certain peptides exhibit antimicrobial activity, which could be relevant for developing therapeutic agents against infections.

- Regulatory Functions : The peptide may influence metabolic pathways through its interactions with various receptors and enzymes.

The mechanisms by which this compound exerts its biological effects are still under investigation. Studies indicate that its binding affinity to specific molecular targets plays a significant role in its functionality. This includes interactions with receptors involved in neurotransmission and metabolic regulation.

Comparative Analysis with Similar Peptides

To better understand the unique properties of this compound, a comparison with structurally similar peptides is provided below:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| H-Lys-Ala-Gly | Contains basic and neutral amino acids | Simpler structure with fewer residues |

| H-Met-Glu-Val | Includes acidic and hydrophobic residues | Potential for different interaction profiles |

| H-Gln-Pro-Thr | Composed of polar and non-polar residues | Focused on stability due to proline's cyclic structure |

The specific combination of D- and L-isomers in this compound may provide unique structural and functional properties compared to these similar compounds.

Case Studies

Research has shown that peptides similar to H-DL-Met have been tested for various therapeutic effects:

- Neuroprotective Studies : A study demonstrated that D-amino acids could enhance cognitive functions in animal models, suggesting that compounds like H-DL-Met could be further explored for neurodegenerative diseases .

- Antioxidant Research : Another study indicated that peptides derived from natural sources exhibited significant antioxidant activity, which may be relevant for synthetic peptides like H-DL-Met .

Q & A

Q. Basic: What experimental design strategies are recommended for optimizing the synthesis of this mixed D/L-configuration peptide?

Methodological Answer:

Statistical Design of Experiments (DoE) is critical for minimizing trial numbers while capturing parameter interactions. For example, fractional factorial designs can identify key variables (e.g., temperature, coupling reagents) affecting yield and stereochemical purity. Central Composite Designs (CCD) enable response surface modeling to optimize reaction conditions . Prioritize variables like solvent polarity (affecting DL-epimerization) and coupling efficiency (e.g., HATU vs. DIC/Oxyma). Include controls for racemization monitoring via HPLC with chiral columns .

Q. Basic: How can membrane separation technologies improve purification of this peptide?

Methodological Answer:

Tangential Flow Filtration (TFF) with molecular weight cut-off (MWCO) membranes can separate the target peptide from truncated sequences or deletion products. Adjust pH to exploit charge differences (e.g., using ion-exchange membranes) for enhanced selectivity. For DL-configuration mixtures, reverse-phase HPLC with C18 columns remains standard, but hybrid methods like Hydrophilic Interaction Chromatography (HILIC) may resolve stereoisomers .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this peptide across different in vitro models?

Methodological Answer:

Discrepancies often arise from variability in cell-line receptor expression or peptide aggregation. Methodological steps:

Dose-Response Validation: Use isothermal titration calorimetry (ITC) to confirm binding constants independently of cellular assays.

Aggregation Monitoring: Employ dynamic light scattering (DLS) to assess oligomerization states under assay conditions.

Epimerization Control: Validate peptide integrity post-assay via LC-MS to rule out D/L interconversion artifacts .

Q. Advanced: What computational tools are suitable for predicting the conformational dynamics of this peptide given its mixed D/L residues?

Methodological Answer:

Molecular Dynamics (MD) simulations with force fields like CHARMM36m or AMBER22 can model DL-induced structural perturbations. Use accelerated MD (aMD) to sample rare conformational states. For stereochemical validation, compare simulated circular dichroism (CD) spectra with experimental data. Integrate machine learning frameworks (e.g., AlphaFold2 with modified residue templates) to predict folding pathways .

Q. Basic: What analytical techniques are essential for characterizing the stereochemical purity of this peptide?

Methodological Answer:

- Chiral HPLC: Use polysaccharide-based columns (Chiralpak IA/IB) with heptafluorobutyric acid (HFBA) ion-pairing to resolve D/L epimers.

- NMR Spectroscopy: Analyze - NOESY correlations to confirm backbone configuration.

- Marfey’s Reagent Derivatization: Post-hydrolysis, derivatize amino acids for LC-MS quantification of D/L ratios .

Q. Advanced: How can χDL programming language enhance reproducibility in synthesizing this peptide across labs?

Methodological Answer:

χDL encodes synthesis protocols in machine-readable formats, standardizing parameters like mixing rates, solvent gradients, and reaction times. For example, divergent reaction conditions (e.g., Met oxidation risks) can be pre-scripted with error margins. Collaborative teams can validate χDL scripts via cloud-based robotic platforms, ensuring yield (>85%) and purity (>95%) consistency across hardware .

Q. Basic: What are the key challenges in scaling up the solid-phase synthesis of this peptide with alternating D/L residues?

Methodological Answer:

- Coupling Efficiency: D-amino acids exhibit slower kinetics; optimize using double coupling protocols with PyBOP/HOAt.

- Deprotection Risks: Tert-butyl-based protecting groups for Lys and Asp may require extended TFA treatments, increasing epimerization. Monitor via real-time FTIR.

- Resin Swelling: Use low-crosslink PEG-PS resins to improve solvent accessibility for bulky DL sequences .

Q. Advanced: How can OWL-DL ontologies improve data interoperability for this peptide’s pharmacological properties?

Methodological Answer:

OWL-DL ontologies formalize relationships between peptide attributes (e.g., "hasStereochemistry," "inhibitsReceptor") using Description Logic. For example, define rules linking DL-Met residues to antioxidant activity via SWRL (Semantic Web Rule Language). Integrate with PubChem’s RDF datasets for automated reasoning on structure-activity relationships (SAR) .

Q. Basic: What in vitro models are appropriate for initial bioactivity screening of this peptide?

Methodological Answer:

- Immune Modulation: Use THP-1 macrophages to assess cytokine secretion (ELISA) under LPS challenge.

- Receptor Binding: SPR (Surface Plasmon Resonance) with immobilized TLR4/MD2 complexes quantifies affinity.

- Metabolic Stability: Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS .

Q. Advanced: How can Analysis Description Language (ADL) preserve the reproducibility of this peptide’s HEP-like interaction studies?

Methodological Answer:

ADL codifies analysis workflows for high-energy physics (HEP)-inspired peptide-membrane interactions. For example, define Monte Carlo simulations of peptide insertion into lipid bilayers using ADL’s declarative syntax. Share workflows via REANA (Reproducible Analysis Platform) for cross-validation .

Properties

IUPAC Name |

3-[[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H76N12O15S2/c1-21(2)17-27(39(65)52-29(19-33(59)60)41(67)54-30(20-56)43(69)70)53-42(68)34(22(3)4)55-38(64)24(9-7-8-14-44)49-40(66)28(18-32(47)58)51-37(63)26(13-16-72-6)50-36(62)25(10-11-31(46)57)48-35(61)23(45)12-15-71-5/h21-30,34,56H,7-20,44-45H2,1-6H3,(H2,46,57)(H2,47,58)(H,48,61)(H,49,66)(H,50,62)(H,51,63)(H,52,65)(H,53,68)(H,54,67)(H,55,64)(H,59,60)(H,69,70) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNQDZNXDPVSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H76N12O15S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1065.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.